molecular formula C13H14N2O B11811090 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B11811090
M. Wt: 214.26 g/mol
InChI Key: BVRKSZOQTOWNGE-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with a unique structure that includes a pyrazole ring substituted with a dimethylphenyl group and a formyl group

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate aldehyde under acidic or basic conditions. The reaction conditions can vary, but common methods include:

    Acidic Conditions: Using hydrochloric acid or sulfuric acid as a catalyst.

    Basic Conditions: Employing bases such as sodium hydroxide or potassium carbonate.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine, chlorine).

Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:

    1-(2,4-Dimethylphenyl)ethanone: Similar in structure but lacks the pyrazole ring and formyl group.

    2,4-Dimethylphenyl isocyanate: Contains the same aromatic ring but has an isocyanate group instead of the pyrazole and formyl groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole ring and formyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-5-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2O/c1-9-4-5-13(10(2)6-9)15-11(3)12(8-16)7-14-15/h4-8H,1-3H3

InChI Key

BVRKSZOQTOWNGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C=O)C)C

Origin of Product

United States

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